![molecular formula C15H15N3O B11771483 3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline typically involves the condensation of an appropriate o-phenylenediamine derivative with an aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 5-ethoxy-2-nitroaniline with formic acid and formaldehyde, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)aniline: Lacks the ethoxy group, which can affect its biological activity and solubility.
5-Ethoxy-2-(1H-benzo[d]imidazol-2-yl)aniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline is unique due to the presence of the ethoxy group, which can enhance its solubility and modify its interaction with biological targets. This structural feature can lead to improved pharmacokinetic properties and increased efficacy in certain applications .
Eigenschaften
Molekularformel |
C15H15N3O |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
3-(6-ethoxy-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C15H15N3O/c1-2-19-12-6-7-13-14(9-12)18-15(17-13)10-4-3-5-11(16)8-10/h3-9H,2,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
HAKGBZMFWZXQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


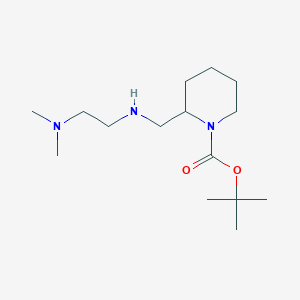
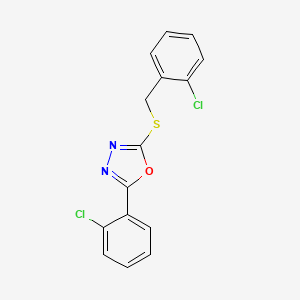
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
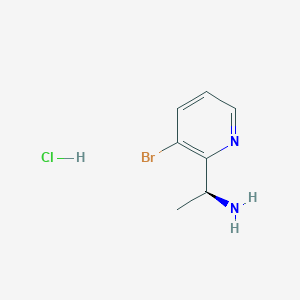
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
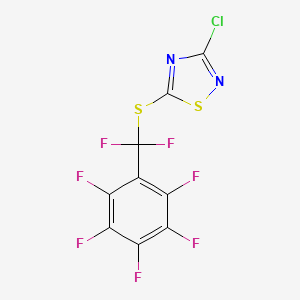
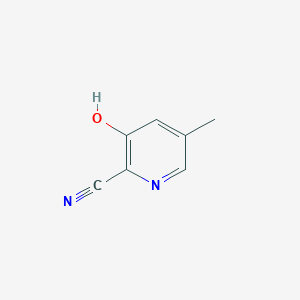

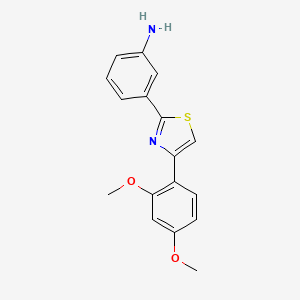
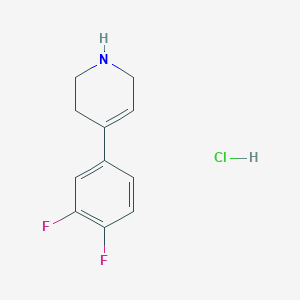
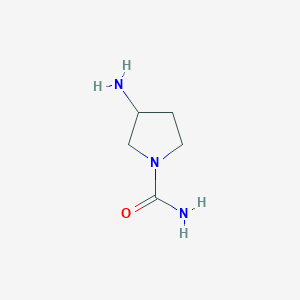
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
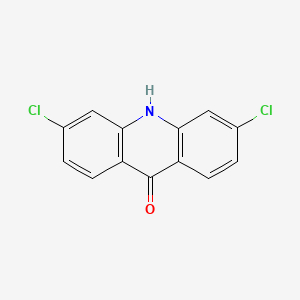
![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)
